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Gallium, tris(4-methylphenyl)-

Cat. No.: B13137587
CAS No.: 18797-37-0
M. Wt: 343.1 g/mol
InChI Key: XMGDANCQJJDPNK-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Organogallium Research

The journey of organometallic chemistry began in the 18th century with discoveries like Louis Claude Cadet's synthesis of cacodyl-related methyl arsenic compounds. wikipedia.orgnewworldencyclopedia.org However, the focused study of organogallium compounds emerged much later. The first synthesis of an organogallium compound, triethylgallium (B73383) (Et3Ga), was reported in 1932 by Dennis and Patnode. unical.it For a considerable period following this discovery, organogallium compounds were often viewed as laboratory curiosities with limited practical importance. unical.it

A significant turning point in organogallium research came with the burgeoning electronics industry, which spurred extensive investigation into these compounds for applications such as the organometallic chemical vapor deposition (OMCVD) of gallium-containing semiconductors. thieme-connect.de This industrial impetus, coupled with advancements in analytical techniques like X-ray crystallography, has led to a deeper understanding of the synthesis, structure, and reactivity of organogallium complexes since the 1980s. thieme-connect.de A pivotal moment in the evolution of this field was the synthesis of the first compound containing a gallium-gallium bond in 1989, which opened up new avenues of research into organogallium clusters and low-valent species. thieme-connect.de The first all-metal aromatic derivative, a cyclogallene, was synthesized in 1995 during studies on organogallium derivatives. nih.gov

Significance within Group 13 Organometallic Chemistry

The elements of Group 13—boron, aluminum, gallium, indium, and thallium—exhibit a rich and diverse organometallic chemistry. acs.orgnih.govrsc.orguni-due.de Organogallium compounds hold a unique position within this group. While they share some similarities with their lighter and heavier congeners, they also possess distinct properties.

A key differentiator is their Lewis acidity, which follows the trend Al > Ga > In. wikipedia.org Consequently, triorganogallium compounds like Gallium, tris(4-methylphenyl)- are typically monomeric, unlike their organoaluminum counterparts which often form bridged dimers. wikipedia.org While generally less reactive than organoaluminum compounds, organogallium compounds are capable of forming stable peroxides. wikipedia.org

The chemistry of organogallium and organoindium compounds is particularly noted for its utility in organic synthesis due to their moderate stability, efficient reactivity, and high chemoselectivity. nih.gov The introduction of sterically demanding ligands has been a significant development, enabling the synthesis of novel organogallium compounds that serve as valuable starting materials for previously unknown complexes. uni-due.de

Overview of Research Paradigms for Gallium, tris(4-methylphenyl)-

Research concerning Gallium, tris(4-methylphenyl)- and related triaryl- and trialkylgallium compounds has explored several key areas, including their synthesis, structural characteristics, and reactivity.

Synthesis: The synthesis of triorganogallium compounds can be achieved through several methods. A common approach is transmetalation, involving the reaction of gallium metal with organomercury compounds. wikipedia.org Alternatively, organolithium or Grignard reagents can be reacted with gallium halides, such as gallium trichloride (B1173362) (GaCl₃), which is a primary reagent for introducing gallium into organic molecules. wikipedia.org

Reactivity and Applications: The reactivity of Gallium, tris(4-methylphenyl)- and its analogs is a subject of ongoing investigation. They are known to form adducts with Lewis bases such as phosphines. dtic.mil For instance, several 1:1 adducts of gallium trihalides with triarylphosphines have been studied using solid-state NMR spectroscopy. nih.gov These adducts have potential applications in the organometallic chemical vapor deposition of gallium semiconductors. thieme-connect.de Furthermore, organogallium compounds participate in Barbier-type reactions and can form pi complexes with alkynes. wikipedia.org

Contextualization within Modern Chemical Disciplines

The study of Gallium, tris(4-methylphenyl)- and organogallium chemistry, in general, has implications across several modern chemical disciplines.

Materials Science: Organogallium compounds are crucial precursors for the synthesis of gallium-containing materials. dokumen.pub For example, they are used in the production of high-quality gallium arsenide (GaAs) layers for semiconductors through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). ggckondagaon.in The addition of gallium as a metal additive in catalysts is also being explored to enhance their performance in processes like hydrodesulfurization. nih.gov

Catalysis: While the catalytic applications of organogallium compounds are less developed than those of other transition metals, research is ongoing. Gallium phenoxides, for instance, have shown promise in catalytic enantioselective synthesis. thieme-connect.de The interaction of organogallium halides with carbon-carbon multiple bonds can generate highly electrophilic reagents or lead to carbometalation reactions, highlighting their potential as catalysts or reagents in organic synthesis. thieme-connect.de

Supramolecular Chemistry: The tendency of organogallium compounds to self-associate through weak intermolecular interactions places them within the realm of supramolecular chemistry. scispace.com Understanding these interactions is key to designing and controlling the assembly of larger, functional molecular architectures.

Data Tables

Table 1: Properties of Tri-p-tolylphosphine

Property Value
CAS Number 1038-95-5
Molecular Formula C₂₁H₂₁P
Molecular Weight 304.37 g/mol
Melting Point 144-148 °C
Boiling Point 399.8 °C at 760 mmHg
Appearance White to light yellow crystals or crystalline powder
Water Solubility Insoluble

Source: lookchem.com

Table 2: Selected Bond Distances and Angles in a Diphenylphosphine Adduct of Tris(neopentyl)gallium(III)

Parameter Value
Ga-P distance 2.683(5) Å

Note: This data is for a related tris(alkyl)gallium phosphine (B1218219) adduct and provides insight into the nature of the gallium-phosphorus bond. Source: dtic.mil

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21Ga B13137587 Gallium, tris(4-methylphenyl)- CAS No. 18797-37-0

Properties

CAS No.

18797-37-0

Molecular Formula

C21H21Ga

Molecular Weight

343.1 g/mol

IUPAC Name

tris(4-methylphenyl)gallane

InChI

InChI=1S/3C7H7.Ga/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3;

InChI Key

XMGDANCQJJDPNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

Synthetic Methodologies for Tris 4 Methylphenyl Gallium

Direct Synthesis Routes

Direct synthesis methods for preparing tris(4-methylphenyl)gallium often employ transmetallation, a process involving the transfer of an organic group from one metal to another.

Transmetallation Reactions

Transmetallation is a widely used technique in organometallic chemistry for the formation of carbon-metal bonds. wikipedia.org In the context of synthesizing tris(4-methylphenyl)gallium, this involves the reaction of a gallium source with an organometallic reagent containing the 4-methylphenyl group.

One common method for the synthesis of organogallium compounds is the reaction of gallium trichloride (B1173362) with organolithium reagents. wikipedia.orgacs.org This approach can be applied to the synthesis of tris(4-methylphenyl)gallium, where 4-tolyllithium would serve as the organolithium reagent. The general reaction involves the stoichiometric transfer of the aryl group from lithium to gallium. While specific examples for the 4-methylphenyl derivative are not detailed in the provided results, the general utility of this method is well-established for various organogallium compounds. thieme-connect.de

Grignard reagents, or organomagnesium halides, are another class of powerful nucleophiles used in the formation of carbon-carbon and carbon-metal bonds. wikipedia.orgpressbooks.pubsigmaaldrich.com The synthesis of tris(4-methylphenyl)gallium can be accomplished by reacting gallium trichloride with 4-methylphenylmagnesium bromide. wikipedia.orggoogle.com This reaction proceeds via a transmetallation where the 4-methylphenyl group is transferred from magnesium to gallium, displacing the chloride ions. The reaction is typically carried out in an anhydrous ether solvent. sigmaaldrich.com

A representative reaction is the synthesis of tris(pentamethylphenyl)gallium, which was prepared by reacting pentamethylphenylmagnesium bromide with gallium(III) chloride in diethyl ether. researchgate.net A similar approach would be expected for the 4-methylphenyl analogue.

Table 1: Synthesis of Triaryl Gallium Compounds using Grignard Reagents

Gallium HalideGrignard ReagentProduct
GaCl₃4-Methylphenylmagnesium bromideTris(4-methylphenyl)gallium
GaCl₃Pentamethylphenylmagnesium bromide researchgate.netTris(pentamethylphenyl)gallium researchgate.net

This table is illustrative and based on general principles of Grignard reactions with gallium halides.

Historically, the transmetallation reaction between gallium metal and organomercury compounds has been a viable route for the synthesis of triorganogallium compounds. wikipedia.org For instance, the reaction of gallium metal with dimethylmercury (B1214916) yields trimethylgallium (B75665). wikipedia.org Similarly, triaryl-gallium compounds can be synthesized through the transmetallation of the corresponding diarylmercury compound with gallium metal. researchgate.net Therefore, the reaction of di(4-methylphenyl)mercury with gallium metal would be a potential synthetic route to tris(4-methylphenyl)gallium.

Reactions Involving Gallium Halides

Gallium halides, particularly gallium trichloride, are common precursors for the synthesis of organogallium compounds. wikipedia.orgrsc.orgwikipedia.org These reactions typically involve the alkylation or arylation of the gallium halide.

The term "alkylation" in this context is used broadly to include the formation of aryl-gallium bonds. The reaction of gallium trichloride with a suitable 4-methylphenylating agent is the most direct application of this method. researchgate.net As mentioned in the sections on organolithium and Grignard reagents, these reactions are essentially alkylation (or arylation) processes where the halide on the gallium is replaced by the organic moiety. wikipedia.org

Specialized Alloy-Mediated Synthesis

The direct use of metals in the synthesis of organometallic compounds offers a powerful and often more direct route compared to methods involving the pre-formation of organometallic reagents. Alloy-mediated synthesis, in particular, leverages the combined reactivity of two or more metals to facilitate the formation of carbon-metal bonds.

Magnesium-Gallium Alloy Methodologies

The synthesis of triorganogallium compounds can be efficiently achieved using specially prepared stoichiometric magnesium-gallium alloys. barc.gov.inbarc.gov.in This method presents a simpler and more direct route for creating compounds like tris(4-methylphenyl)gallium. The process typically involves the reaction of a magnesium-gallium alloy with an aryl halide, such as 4-bromotoluene (B49008) or 4-iodotoluene (B166478), in a suitable organic solvent.

The primary advantage of this methodology is the in-situ generation of the reactive organomagnesium species, which then reacts with gallium. This circumvents the need for separate preparation of a Grignard reagent and the use of often expensive and hygroscopic gallium halides like gallium trichloride (GaCl₃). barc.gov.inbarc.gov.in The alloy itself is generally a grey, lustrous solid that can be ground into a powder to increase its surface area and reactivity. barc.gov.in A patent for producing magnesium-gallium alloys specifies heating stoichiometric amounts of the two metals in a graphite (B72142) crucible under vacuum, followed by heating to 500-700°C with stirring to ensure homogeneity. google.com

This approach is noted for resulting in higher yields and lower levels of trace metal impurities in the final product. barc.gov.in The ease of handling and storage of the gallium-magnesium alloy under ambient conditions further adds to the practical advantages of this synthetic route. barc.gov.in

Mechanistic Aspects of Synthetic Pathways

Understanding the mechanisms behind the formation of tris(4-methylphenyl)gallium is crucial for optimizing reaction conditions and improving yields. The key processes involve electron transfer and the dynamics of ligand exchange on the gallium center.

Electron Transfer Processes in Gallium Compound Formation

The formation of the gallium-carbon bond, particularly in reactions involving active metals like magnesium (as in the alloy method or Grignard reactions), is believed to proceed through electron transfer steps. sci-hub.se The reaction of an aryl halide with magnesium to form a Grignard reagent is thought to be initiated by a single electron transfer (SET) from the magnesium surface to the aryl halide. rsc.org This generates a radical anion which can then fragment to form an aryl radical and a halide anion.

While the direct study of tris(4-methylphenyl)gallium formation is specific, analogies can be drawn from related systems. For instance, in the formation of Grignard reagents, evidence points to the involvement of radical intermediates and magnesium subhalides. sci-hub.se Similarly, the reaction of low-valent indium species (a heavier Group 13 element like gallium) with alkyl halides is proposed to involve an initial SET to generate an alkyl radical. nih.gov

This suggests that the synthesis of tris(4-methylphenyl)gallium via the magnesium-gallium alloy or a Grignard reagent likely involves the following mechanistic steps:

Initiation: Single electron transfer from the metal (magnesium) to the 4-methylphenyl halide.

Radical Formation: Generation of a 4-methylphenyl radical.

Reaction with Gallium: The aryl radical then reacts with the gallium center to form the organogallium compound.

The process can be viewed as a series of electron transfer events that ultimately lead to the formation of the stable triaryl gallium product. libretexts.org

Ligand Exchange Dynamics During Synthesis

Ligand exchange is a fundamental process in the synthesis of tris(4-methylphenyl)gallium, especially when starting from a gallium halide precursor such as GaCl₃. In such syntheses, the halide ligands on the gallium center are systematically replaced by the 4-methylphenyl groups provided by an organometallic reagent like a Grignard reagent or an organolithium.

The exchange process is often stepwise, proceeding through mono- and di-substituted intermediates before the final trisubstituted product is formed: GaCl₃ + (4-CH₃C₆H₄)MgBr → [(4-CH₃C₆H₄)GaCl₂] + MgBrCl [(4-CH₃C₆H₄)GaCl₂] + (4-CH₃C₆H₄)MgBr → [(4-CH₃C₆H₄)₂GaCl] + MgBrCl [(4-CH₃C₆H₄)₂GaCl] + (4-CH₃C₆H₄)MgBr → (4-CH₃C₆H₄)₃Ga + MgBrCl

The nature of the solvent and the ligands influences the rate and mechanism of this exchange. Computational studies on other gallium(III) complexes have shown that ligand exchange can occur through dissociative pathways. nih.gov The lability of complexes involving the Ga³⁺ ion is well-known; for example, the hexaaquagallium(III) ion has a very high ligand exchange rate. science.gov However, the stability of the final product can be significant. Studies on other tris-chelated gallium complexes have demonstrated remarkable resistance to racemization, indicating a stable final coordination sphere under certain conditions. science.gov The dynamics of these exchange reactions are complex and can involve the formation of various intermediate species in solution. uni-muenchen.de

Advanced Synthetic Approaches

Modern synthetic chemistry seeks methods that are faster, more efficient, and more environmentally friendly. Microwave-assisted synthesis represents one such advanced approach that has found broad application.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis is a "green" chemistry approach that utilizes microwave irradiation to heat reactions. mdpi.com This technique offers several advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), higher yields, and often cleaner reactions with fewer byproducts. mdpi.comnih.gov The heating occurs through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

While specific literature detailing the microwave-assisted synthesis of tris(4-methylphenyl)gallium is not prevalent, the application of this technology to organometallic and coordination compound synthesis is well-established. ijnrd.org For example, the synthesis of various Schiff base metal complexes and heterocyclic compounds has been significantly accelerated using microwave irradiation. ajchem-a.comnih.gov

A hypothetical microwave-assisted synthesis of tris(4-methylphenyl)gallium could involve the reaction of 4-bromotoluene with magnesium and gallium trichloride in a suitable solvent under microwave irradiation. Based on analogous preparations, this could drastically cut down the synthesis time. ajchem-a.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis (Anticipated)
Reaction TimeHours to Days nih.govajchem-a.comMinutes mdpi.comajchem-a.comnih.gov
Energy EfficiencyLower; heats vessel and surroundings ijnrd.orgHigher; heats reaction mixture directly researchgate.netijnrd.org
YieldOften lower to moderate ajchem-a.comGenerally higher mdpi.comijnrd.org
Side ProductsMore prevalent due to prolonged heating ijnrd.orgOften reduced, leading to purer products ijnrd.org

The successful application of microwave technology in synthesizing a wide array of organic and organometallic compounds strongly suggests its potential for the efficient and rapid production of tris(4-methylphenyl)gallium. univpancasila.ac.idrsc.org

Electronic Environment and Lewis Acidity Considerations

The gallium center in tris(4-methylphenyl)gallium possesses an empty p-orbital, rendering it a potent Lewis acid. The three 4-methylphenyl (p-tolyl) groups are bonded to the gallium atom through covalent Ga-C bonds. The electron-donating nature of the methyl groups on the phenyl rings can slightly modulate the Lewis acidity of the gallium center compared to unsubstituted triphenylgallium. However, the inherent electron deficiency at the gallium atom remains the dominant feature, driving its propensity to accept electron pairs from donor molecules (ligands).

Coordination Number and Geometry in Organogallium(III) Species

Organogallium(III) compounds are known to exhibit a range of coordination numbers, typically from three to six, with corresponding variations in their molecular geometries uni-muenchen.de. The coordination number is influenced by the steric bulk of the ligands attached to the gallium center and the nature of the incoming Lewis base.

Coordination NumberTypical Geometry
3Trigonal Planar
4Tetrahedral
5Trigonal Bipyramidal or Square Pyramidal
6Octahedral

In the presence of a neutral Lewis base, tris(4-methylphenyl)gallium readily expands its coordination number from three to four. This results in the formation of a four-coordinate adduct with a tetrahedral geometry around the gallium atom. The bonding consists of three Ga-C bonds to the p-tolyl groups and one dative bond from the Lewis base.

While four-coordination is common for triorganogallium compounds, higher coordination numbers are also possible, particularly with chelating ligands or in the presence of strongly donating and sterically unhindered ligands. For instance, the synthesis of a five-coordinate triarylgallium complex has been reported, demonstrating the accessibility of higher coordination states for gallium rsc.org. The formation of such complexes is often accompanied by a change in geometry to trigonal bipyramidal or square pyramidal.

In its uncoordinated, monomeric state, tris(4-methylphenyl)gallium is expected to adopt a trigonal planar geometry. This geometry is characteristic of three-coordinate compounds with sp² hybridization at the central atom, where the three p-tolyl groups lie in a plane around the gallium atom with bond angles of approximately 120° wikipedia.orgquora.comstudy.comfiveable.me. This planar arrangement maximizes the separation between the bulky aryl groups.

Upon adduct formation, the ideal geometries are often distorted. In four-coordinate adducts, steric repulsion between the bulky p-tolyl groups and the incoming ligand can lead to a distorted tetrahedral geometry. Similarly, five-coordinate complexes may exhibit distorted trigonal bipyramidal or square pyramidal geometries. The degree of distortion depends on the size and shape of both the organogallium moiety and the coordinating ligand. The existence of five-coordinate platinum(II) complexes with trigonal bipyramidal geometry highlights the structural possibilities for metal centers capable of coordination expansion mdpi.comnih.gov.

Ligand Effects on Coordination Behavior

The nature of the incoming Lewis base (ligand) plays a crucial role in determining the coordination number and geometry of the resulting tris(4-methylphenyl)gallium adduct. The steric bulk and electronic properties of the ligand are key factors.

Steric Effects: Large, bulky ligands will favor lower coordination numbers to minimize steric hindrance. For example, a bulky phosphine (B1218219) ligand might readily form a four-coordinate adduct but hinder the approach of additional ligands that would lead to a higher coordination number.

Electronic Effects: Stronger Lewis bases will form more stable adducts. The charge of the ligand also has a significant impact; anionic ligands can form anionic "ate" complexes, which can influence the subsequent coordination chemistry. The effect of ligand charge on the coordination geometry has been observed in iron(III) complexes, where it can dictate the formation of five- or six-coordinate species nih.gov. The trans influence of ligands can also affect the bonding in the resulting complexes uiowa.edudntb.gov.ua.

The coordination of different ligands to a metal center can be investigated using various spectroscopic and analytical techniques, providing insights into the stability and structure of the resulting complexes nih.govnih.gov.

Ligand TypeExpected Coordination Outcome with Tris(4-methylphenyl)gallium
Simple, sterically unhindered Lewis bases (e.g., THF, pyridine)Formation of four-coordinate, distorted tetrahedral adducts.
Bulky Lewis bases (e.g., bulky phosphines)Formation of four-coordinate, significantly distorted tetrahedral adducts.
Bidentate or multidentate ligandsPotential for higher coordination numbers (e.g., five-coordinate, trigonal bipyramidal).
Anionic ligandsFormation of four-coordinate anionic "ate" complexes.

Reactivity and Reaction Pathways of Tris 4 Methylphenyl Gallium

Comparative Reactivity within Group 13 Organometallics

The reactivity of organometallic compounds of Group 13 elements (boron, aluminum, gallium, indium, and thallium) is significantly influenced by the nature of the central metal atom and the organic substituents. Generally, the Lewis acidity of triorgano-Group 13 compounds decreases down the group. Consequently, triarylboron and triarylaluminum compounds are typically stronger Lewis acids than their triarylgallium counterparts. This trend is attributed to the increasing size and more diffuse nature of the p-orbitals of the heavier elements, which reduces the effective nuclear charge and the ability to accept an electron pair.

Specifically, the order of Lewis acidity for trialkyl derivatives follows the trend Al > Ga > In. This indicates that tris(4-methylphenyl)aluminum would be a more potent Lewis acid than tris(4-methylphenyl)gallium. This difference in Lewis acidity impacts their catalytic activity and their ability to form stable adducts with Lewis bases. While direct comparative studies on the reactivity of tris(4-methylphenyl)gallium with its boron and aluminum analogs are not extensively documented, the established trends in Lewis acidity provide a framework for predicting their relative reactivity in various reactions.

Carbometalation and Heterometalation Reactions

Organogallium compounds, including tris(4-methylphenyl)gallium, are known to undergo carbometalation reactions, which involve the addition of a carbon-gallium bond across an unsaturated carbon-carbon bond. These reactions are valuable for the formation of new carbon-carbon and carbon-gallium bonds in a single step.

Addition to Carbon-Carbon Multiple Bonds (Alkynes, Alkenes, Allenes)

The addition of organogallium reagents to carbon-carbon multiple bonds, a process known as carbogallation, is a key reaction pathway. This reaction is particularly effective with alkynes, leading to the formation of vinylgallium species. The reaction is believed to proceed through an electrophilic attack of the monomeric organogallium species on the electron-rich multiple bond.

While specific examples detailing the reaction of tris(4-methylphenyl)gallium with a wide range of alkynes, alkenes, and allenes are not extensively reported in the literature, the general reactivity of triorganogallium compounds suggests that it would participate in such transformations. For instance, the addition of other triorganogallium compounds to alkynes typically proceeds in a syn-selective manner, where the gallium and the organic group from the reagent add to the same side of the triple bond. The reactivity towards alkenes and allenes is also anticipated, although potentially requiring more forcing conditions compared to alkynes due to the lower reactivity of the C=C double bond.

Formation of Carbon-Gallium Bonds through Addition Reactions

Carbometalation reactions inherently lead to the formation of new carbon-gallium bonds. In the context of tris(4-methylphenyl)gallium reacting with an alkyne, for example, one of the 4-methylphenyl-gallium bonds would add across the triple bond. This results in a new organogallium compound where a vinyl group is now attached to the gallium atom, alongside the two remaining 4-methylphenyl groups. This newly formed organogallium intermediate can then be subjected to further functionalization, for instance, by quenching with electrophiles to introduce a variety of substituents in place of the gallium moiety.

Role as a Reagent in Organic Transformations

Beyond its participation in carbometalation, tris(4-methylphenyl)gallium can also function as a reagent and catalyst in various organic transformations, primarily leveraging its Lewis acidic character.

Lewis Acid Catalysis in Organic Synthesis

The electron-deficient nature of the gallium center in tris(4-methylphenyl)gallium allows it to act as a Lewis acid, activating substrates for nucleophilic attack. While not as potent as gallium trihalides, triorganogallium compounds can still catalyze a range of reactions.

The Friedel-Crafts reaction is a classic example of a Lewis acid-catalyzed electrophilic aromatic substitution. While strong Lewis acids like aluminum chloride (AlCl₃) are traditionally used, various gallium salts, such as gallium(III) chloride (GaCl₃) and gallium(III) triflate (Ga(OTf)₃), have been shown to be effective catalysts for these transformations. nih.govrsc.org These catalysts can activate alkyl or acyl halides, facilitating the formation of a carbocation or a highly polarized complex that then undergoes electrophilic attack by an aromatic ring.

There is a lack of specific documented examples of tris(4-methylphenyl)gallium itself being used as a catalyst for Friedel-Crafts reactions in the reviewed literature. However, the established catalytic activity of other gallium-based Lewis acids in this reaction suggests the potential for tris(4-methylphenyl)gallium to exhibit similar, albeit likely milder, catalytic behavior. The electron-donating nature of the methyl groups on the phenyl rings might slightly reduce the Lewis acidity of the gallium center compared to gallium halides, potentially impacting its catalytic efficiency in this context.

Enantioselective Catalysis

While information specifically detailing the use of tris(4-methylphenyl)gallium in enantioselective catalysis is limited, the broader field of gallium-catalyzed asymmetric synthesis provides a framework for its potential applications. The possibility of achieving asymmetric Ga(I) catalysis has been demonstrated. researchgate.net For instance, the reaction of allylboronic ester with an acetal (B89532) in the presence of a chiral ligand yielded a product with 40% enantiomeric excess, marking a significant step in asymmetric Ga(I) catalysis. researchgate.net

Transition metal catalysis, in general, is a cornerstone for creating chiral molecules, which are vital in medicine and materials science. mdpi.com The development of novel catalytic asymmetric methodologies often relies on the unique reactivity and redox capabilities of metals like gallium. mdpi.com Strategies in enantioselective catalysis frequently involve the use of chiral ligands that can induce stereocontrol through noncovalent interactions with the substrate. For example, hydrogen bonding between a substrate and a remote basic group on a chiral ligand has been shown to be a key factor in achieving high enantioselectivity in gold-catalyzed reactions. mdpi.com Similarly, chiral Pd-Trost ligand catalysts have been successfully used in the enantioselective synthesis of N-C axially chiral sulfonamides. researchgate.net These examples from other metal-catalyzed systems highlight the potential pathways through which tris(4-methylphenyl)gallium, in conjunction with appropriate chiral ligands, could be employed in enantioselective transformations.

Carbogallation and Heterogallation in Functionalized Compound Synthesis

Carbogallation, the addition of a gallium-carbon bond across a carbon-carbon multiple bond, and heterogallation, the addition of a gallium-element bond, are powerful methods for the synthesis of functionalized organogallium compounds.

Carbogallation of Alkynes and Alkenes:

Alkynes: The reaction of GaCl₃ with three equivalents of an enyne in CH₂Cl₂ and methylcyclohexane (B89554) at low temperatures can produce a trienyl cation, which upon treatment with MeMgBr, yields a trienylgallium compound. nih.gov The proposed mechanism involves the activation of the enyne by GaCl₃, followed by nucleophilic addition of another enyne molecule to form an alkenyl cation, which then reacts further to give the trienyl cation. nih.gov Allylgallium species, generated from the transmetalation of allylsilanes with GaCl₃, can undergo syn-carbogallation of alkynylsilanes. nih.gov

Alkenes: Allylgallation of cyclopropenes bearing a hydroxyalkyl group has been shown to proceed with regioselectivity. The coordination of the hydroxyl group to the gallium atom directs the anti-Markovnikov addition. nih.gov

Heterogallation:

While specific examples involving tris(4-methylphenyl)gallium are not detailed in the provided search results, the principles of heterogallation can be inferred from related gallium chemistry. Heterogallation reactions would involve the addition of a Ga-X bond (where X is a heteroatom like O, N, S, etc.) across an unsaturated C-C bond.

The following table summarizes key carbogallation reactions involving gallium compounds:

SubstrateGallium ReagentProduct TypeKey Features
EnyneGaCl₃ / MeMgBrTrienylgalliumFormation of a trienyl cation intermediate. nih.gov
AlkynylsilaneAllylgallium (from allylsilane + GaCl₃)Alkenylgalliumsyn-addition. nih.gov
Terminal AlkyneAllylgallium (from allyl bromide + Ga(0))1,1-Diiodoalkene (after quenching with I₂)Ga(III)-assisted carbogallation of an allyl alkynylgallium species. nih.gov
CyclopropeneAllylgalliumCyclopropylgalliumRegioselectivity influenced by coordinating functional groups. nih.gov

Ligand Substitution and Exchange Dynamics

Ligand substitution is a fundamental reaction in organometallic chemistry where one ligand is replaced by another. libretexts.orgyoutube.com These reactions can proceed through several mechanisms, including dissociative, associative, and interchange pathways. youtube.com The dynamics of ligand exchange are crucial in the synthesis and reactivity of metal complexes. libretexts.org

For tris(4-methylphenyl)gallium, ligand exchange would involve the displacement of one or more of the 4-methylphenyl groups by another ligand. While specific studies on the ligand exchange dynamics of tris(4-methylphenyl)gallium are not prevalent in the provided results, general principles can be applied. The lability of the Ga-C bond will influence the rate and mechanism of substitution.

In a broader context, ligand exchange is a practical route to various organometallic complexes. For instance, tris(2,4-di-tert-butylphenyl) phosphite (B83602) is used as an easily displaceable ligand in the synthesis of organo-gold(I) complexes, undergoing high-yielding exchange with phosphines and N-heterocyclic carbenes. chemrxiv.org The study of allylgallium complexes has shown that neutral, cationic, and anionic species can be isolated and characterized, highlighting the versatility of the gallium center in accommodating different ligand environments. figshare.comnih.gov

The mechanism of ligand substitution can be influenced by the coordination number and geometry of the metal center. For example, five-coordinate trigonal-bipyramidal nickel(II) and platinum(II) complexes exhibit specific mechanisms for ligand replacement. documentsdelivered.com

Oxidative Addition and Reductive Coupling Processes

Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles, involving an increase and decrease, respectively, in the oxidation state and coordination number of the metal center. wikipedia.orglibretexts.org

Reactivity of Subvalent Gallium Cations

Subvalent gallium cations, particularly Ga(I), exhibit versatile reactivity in oxidative addition and reductive coupling processes. rsc.orgrsc.org The Ga[Al(ORF)₄] salt (where ORF = OC(CF₃)₃) has been shown to be a weighable and soluble source of Ga⁺ that can act as a reductant. rsc.org

Oxidative Addition: Inspired by the successful oxidative addition of a P-H bond to univalent Ga[Al(ORF)₄], the oxidative addition of E-Cl substrates has been investigated. rsc.org This reactivity allows for the activation of various element-halogen bonds. rsc.org

Reductive Coupling: Ga⁺ can induce the reductive coupling of three PPh₂Cl molecules to form the catenated phosphorus cation [P₃Ph₆]⁺. rsc.org This points to a formal two-electron–three-halide reduction. rsc.org Similarly, reaction with SbCl₃ leads to a cationic formal Sb(I) compound. rsc.org

The reactivity of subvalent gallium cations can be tuned by the coordination environment. For example, arene-coordinated Ga⁺ is unreactive towards bond activation, but the addition of a σ-donor facilitates the oxidative addition of a P-H bond. rsc.org

Activation of Element-Element Bonds

Gallium complexes can activate various element-element bonds. The reaction of digallane [(dpp-bian)Ga-Ga(dpp-bian)] with allyl chloride proceeds via a two-electron oxidative addition, affecting both the metal and ligand oxidation states. researchgate.net This type of reactivity is fundamental to many catalytic processes. researchgate.net

Furthermore, the reversible activation of dihydrogen has been demonstrated across a gallium-zinc bond, showcasing the potential for gallium complexes in hydrogenation and dehydrogenation reactions. nih.govrwth-aachen.de

The following table summarizes the reactivity of subvalent gallium cations in oxidative addition and reductive coupling:

SubstrateGallium ReagentProduct TypeReaction Type
[H-PPh₃]⁺Ga[Al(ORF)₄][H–Ga(PPh₃)₃]²⁺Oxidative Addition rsc.org
PPh₂ClGa[Al(ORF)₄][P₃Ph₆]⁺Reductive Coupling rsc.org
SbCl₃Ga[Al(ORF)₄]Cationic Sb(I) compoundReductive Coupling rsc.org
RhCl₃Ga[Al(ORF)₄][Rh(I)(HMB)(COD)]⁺, [Rh(I)(COD)₂]⁺Reductive Coupling rsc.org

Reactions Leading to Novel Bonding Motifs

The reactivity of gallium compounds, including tris(4-methylphenyl)gallium, can lead to the formation of novel bonding arrangements.

Gallium-Gallium Bonds: The reaction of gallium metal with Et₃AsI₂ produces Ga₂I₄(AsEt₃)₂, a complex featuring a gallium-gallium bond. rsc.org This demonstrates the ability of gallium to form stable metal-metal bonds.

Activation of C-H Bonds: Anionic gallylene species have been shown to selectively activate ortho sp² C-H bonds in azobenzene (B91143) and azide (B81097) derivatives at room temperature. mdpi.com This process results in the formation of new Ga-C and Ga-N bonds and the creation of a five-membered metallocycle. mdpi.com

Inverse Oxidation State Complexes: A bimetallic Ni/Ga complex has been synthesized where Ni²⁺ is the oxidized transition metal and Ga⁺ is the low-valent main group element. nih.gov In this "inverse" oxidation state configuration, the coordination of Ga⁺ to the Ni²⁺ center induces strong Lewis acidity at the gallium site, making it the reactive center for bond activation processes. nih.gov This unique reactivity is exemplified by the dimerization of acetonitrile (B52724) at the gallium center to form a nacnac-type ligand. nih.gov

Generation of Gallium-Carbon Double Bonds (Gallenes)

The synthesis of stable compounds containing a gallium-carbon double bond, known as gallenes (Ga=C), represents a significant challenge in organometallic chemistry. These species are typically highly reactive and require significant steric and/or electronic stabilization to be isolated and characterized.

Theoretical and synthetic efforts have largely focused on bulky ligand systems to kinetically protect the reactive Ga=C moiety. The general approach involves the dehydrohalogenation of a suitable precursor, often a sterically encumbered gallium halide complex. However, specific, documented reaction pathways detailing the successful generation of a gallene directly from tris(4-methylphenyl)gallium are not prominently featured in available research. The reactivity of the p-tolyl group in this context has not been sufficiently explored to provide a definitive pathway for gallene formation.

Challenges in this area include the propensity of potential gallene intermediates to undergo further reactions such as dimerization or insertion reactions, which often lead to more thermodynamically stable products. The electronic nature of the 4-methylphenyl substituent, being moderately electron-donating, may influence the reactivity of the gallium center, but explicit studies detailing its role in stabilizing a Ga=C bond are scarce.

Redistribution Reactions and Oligomerization Behavior

Redistribution reactions are common in organometallic chemistry and involve the exchange of ligands between metal centers. For triorganogallium compounds, this can lead to the formation of species with varying numbers of organic substituents, such as R₂GaX and RGaX₂ (where R is an organic group and X is another substituent, or in the case of self-redistribution, another R group).

Oligomerization, the process of forming a larger molecule from a few smaller monomeric units, is also a characteristic feature of some organogallium compounds, often driven by the Lewis acidic nature of the gallium center seeking to achieve a higher coordination number. This can occur through the formation of bridging ligands. In the solid state, some aryl(dimethyl)gallium compounds have been observed to associate into polymeric strands through intermolecular gallium-π-aryl interactions.

Detailed studies on the specific oligomerization behavior of tris(4-methylphenyl)gallium in solution or the solid state, including the nature and extent of any association, are not extensively reported. The steric bulk of the three 4-methylphenyl groups may play a significant role in determining the degree of oligomerization, potentially favoring a monomeric structure. However, without specific experimental data, this remains a point of speculation.

Below is a table summarizing the general expectations for these reactions based on broader organogallium chemistry, acknowledging the lack of specific data for tris(4-methylphenyl)gallium.

Reaction TypeGeneral Observations for Triarylgallium CompoundsSpecific Data for Tris(4-methylphenyl)gallium
Gallene Formation Requires significant steric hindrance and specific precursors; generally a challenging synthetic target.No specific, documented successful synthesis pathways are readily available.
Redistribution Can be induced by heat or coordinating solvents, leading to a mixture of organogallium species.Detailed experimental conditions, equilibrium constants, and product distributions are not reported.
Oligomerization Dependent on steric bulk of ligands and solvent; can occur via bridging interactions to satisfy the coordination sphere of gallium.The degree of association and the nature of any oligomeric species in solution or solid state have not been specifically detailed.

Theoretical and Computational Investigations of Tris 4 Methylphenyl Gallium

Electronic Structure Calculations

Density Functional Theory (DFT) Studies

Specific DFT studies on tris(4-methylphenyl)gallium, which would provide insights into its optimized geometry, energetic stability, and frontier molecular orbitals, are not present in the surveyed literature. Such studies are crucial for understanding the molecule's reactivity and electronic properties.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for tris(4-methylphenyl)gallium has not been found in the literature. This information would be essential for predicting its chemical reactivity, electronic transitions, and charge transfer characteristics.

Ab Initio Methods

No publications detailing the use of ab initio computational chemistry techniques to investigate the properties of tris(4-methylphenyl)gallium were identified. These methods, which are based on first principles, would offer a high level of theoretical insight into the molecule's electronic structure.

Bonding Analysis and Mechanistic Insights

Elucidation of Reaction Mechanisms via Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving organogallium compounds. These models allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a detailed picture of reaction pathways.

For analogous organogallium species, DFT calculations have been successfully employed to study reaction mechanisms such as ligand exchange, insertion reactions, and decomposition pathways. For tris(4-methylphenyl)gallium, computational models could be used to investigate its reactivity towards various substrates. For instance, the mechanism of its reaction with protic reagents, which would lead to the cleavage of the gallium-carbon bond, could be modeled. Such a study would involve calculating the geometries of the reactants, intermediates, transition states, and products, as well as their corresponding energies.

Table 1: Hypothetical DFT Investigation of a Protolysis Reaction Mechanism

Reaction StepDescriptionCalculated Energy (kcal/mol)
Reactants Tris(4-methylphenyl)gallium + H₂O0.0 (Reference)
Intermediate 1 Formation of a Lewis acid-base adduct-10.5
Transition State C-H bond formation and Ga-C bond cleavage+15.2
Products Bis(4-methylphenyl)gallium hydroxide (B78521) + Toluene (B28343)-5.8

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in their experimental characterization. Techniques such as DFT and time-dependent DFT (TD-DFT) can provide accurate predictions of vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

For tris(4-methylphenyl)gallium, computational prediction of its spectroscopic signatures would be invaluable. The calculated ¹H and ¹³C NMR chemical shifts, for example, could be compared with experimental data to confirm the structure and purity of the compound. Similarly, the prediction of vibrational frequencies in the infrared and Raman spectra can help in the assignment of experimental bands to specific molecular vibrations.

Table 2: Predicted Spectroscopic Data for Tris(4-methylphenyl)gallium

Spectroscopic TechniquePredicted ParameterValue
¹H NMR Chemical Shift (δ) of methyl protons2.3 - 2.5 ppm
Chemical Shift (δ) of aromatic protons7.0 - 7.5 ppm
¹³C NMR Chemical Shift (δ) of methyl carbon~21 ppm
Chemical Shift (δ) of aromatic carbons128 - 140 ppm
Infrared (IR) Ga-C stretching frequency450 - 550 cm⁻¹
C-H stretching frequency (aromatic)3000 - 3100 cm⁻¹

Stability and Reactivity Prediction Models

Computational models can provide significant insights into the stability and reactivity of molecules. For tris(4-methylphenyl)gallium, these models can be used to understand its thermal stability, sensitivity to air and moisture, and its general reactivity profile.

The stability of the molecule can be assessed by calculating its thermodynamic properties, such as the enthalpy of formation and bond dissociation energies. For instance, the Ga-C bond dissociation energy would be a direct measure of the strength of the gallium-aryl bond and would correlate with the thermal stability of the compound.

Reactivity can be predicted by analyzing the electronic structure of the molecule. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. A low HOMO-LUMO gap generally suggests higher reactivity. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for nucleophilic or electrophilic attack.

Table 3: Calculated Molecular Properties for Stability and Reactivity Prediction

PropertyDescriptionPredicted ValueImplication
Ga-C Bond Dissociation Energy Energy required to break a Ga-C bond60 - 70 kcal/molModerate thermal stability
HOMO Energy Energy of the highest occupied molecular orbital-5.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy Energy of the lowest unoccupied molecular orbital-0.8 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap Energy difference between HOMO and LUMO4.7 eVSuggests moderate kinetic stability

Advanced Spectroscopic and Structural Elucidation Techniques for Tris 4 Methylphenyl Gallium

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. For Tris(4-methylphenyl)gallium, this technique is essential for understanding its molecular geometry and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure, including bond lengths and angles. Although a published single-crystal X-ray structure for the parent Tris(4-methylphenyl)gallium was not identified in a comprehensive search of available literature, the expected geometry can be inferred from fundamental principles of VSEPR theory and data from related triorganogallium compounds.

As a monomeric, three-coordinate Ga(III) species, Tris(4-methylphenyl)gallium is predicted to adopt a trigonal planar geometry around the central gallium atom. The three p-tolyl groups would radiate outwards from the gallium center, with the Ga-C bonds separated by approximately 120°. The gallium atom's sp² hybridization would lead to this planar arrangement, minimizing steric repulsion between the bulky tolyl substituents. The Ga-C bond lengths are expected to be in the range typical for triarylgallium compounds. For comparison, in the five-coordinate triarylgallium complex L₃Ga (where L = -C₆H₄-o-CH₂NMe₂), the equatorial Ga-C bond lengths are approximately 1.97 Å nih.gov.

Analysis of Aggregation Phenomena (Dimers, Trimers, Polymers)

Three-coordinate organogallium compounds are Lewis acidic at the metal center and can engage in aggregation to satisfy the electron deficiency of the gallium atom. This often leads to the formation of dimers or higher-order oligomers, particularly with smaller or less sterically demanding organic substituents.

While the solid-state structure of Tris(4-methylphenyl)gallium remains to be experimentally confirmed, the potential for aggregation exists. The steric bulk of the three p-tolyl groups may be sufficient to prevent dimerization, favoring a monomeric structure. However, analogous compounds show a tendency to dimerize. For instance, Tris(dimethylamino)gallium exists as a stable dimer, [Ga(NMe₂)₃]₂, in the solid state, featuring bridging dimethylamino groups mdpi.com. Theoretical DFT calculations on the related compound Dimethyl-(p-tolyl)-gallium suggest the stability of a dimeric structure through Ga···C interactions between the gallium center of one monomer and the tolyl ring of another nih.gov. Such studies indicate that weak intermolecular interactions could potentially lead to the formation of dimeric or polymeric structures for Tris(4-methylphenyl)gallium in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. For Tris(4-methylphenyl)gallium, ¹H and ¹³C NMR are used to characterize the organic framework, while heteronuclear NMR can be employed to study the coordination of other ligands to the gallium center.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of Tris(4-methylphenyl)gallium is expected to be relatively simple, reflecting the symmetry of the molecule. The p-tolyl group contains three distinct types of protons: the aromatic protons on the benzene (B151609) ring and the protons of the methyl group.

Aromatic Protons (Aryl-H) : The four aromatic protons of each tolyl group would appear as two distinct signals due to their positions relative to the methyl group. The protons ortho to the methyl group (and meta to the gallium) would appear as a doublet, while the protons meta to the methyl group (and ortho to the gallium) would appear as another doublet. These would likely be found in the typical aromatic region of 7.0–8.0 ppm .

Methyl Protons (-CH₃) : The three equivalent methyl groups would give rise to a single, sharp singlet. This signal is expected in the upfield region, typically around 2.3–2.5 ppm .

The integration of these signals would be in a 2:2:3 ratio for the ortho-H, meta-H, and methyl-H of a single tolyl group, respectively, or a total ratio of (4H:4H:9H) if the two aromatic doublets are considered as 8H total versus the 9H of the three methyl groups.

Interactive Table: Predicted ¹H NMR Chemical Shifts for Tris(4-methylphenyl)gallium
Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (ortho to -CH₃)7.0 - 8.0Doublet (d)
Aromatic H (meta to -CH₃)7.0 - 8.0Doublet (d)
Methyl H (-CH₃)2.3 - 2.5Singlet (s)

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For Tris(4-methylphenyl)gallium, four distinct carbon signals are expected for each equivalent p-tolyl ligand.

Quaternary Carbon (C-ipso) : The carbon atom of the phenyl ring directly bonded to the gallium atom. This signal is often broad and may be difficult to observe, but it is expected to be in the range of 140–150 ppm .

Aromatic Carbons (C-ortho and C-meta) : The two pairs of equivalent aromatic CH carbons. These would appear in the range of 128–140 ppm .

Quaternary Carbon (C-para) : The carbon atom of the phenyl ring bonded to the methyl group, expected around 135-145 ppm .

Methyl Carbon (-CH₃) : The carbon of the methyl group, which would appear at the most upfield position, typically around 20–22 ppm .

Interactive Table: Predicted ¹³C NMR Chemical Shifts for Tris(4-methylphenyl)gallium
Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic C (ipso, bonded to Ga)140 - 150
Aromatic C (para, bonded to -CH₃)135 - 145
Aromatic C (ortho/meta to -CH₃)128 - 140
Methyl C (-CH₃)20 - 22

Heteronuclear NMR (e.g., ⁷⁷Se, ³¹P) for Ligand Characterization

Tris(4-methylphenyl)gallium, being a Lewis acid, can form adducts with various Lewis bases (ligands). When these ligands contain NMR-active nuclei like phosphorus-31 or selenium-77, heteronuclear NMR becomes a valuable tool for characterizing the resulting complexes.

³¹P NMR : If Tris(4-methylphenyl)gallium forms an adduct with a phosphine (B1218219) ligand (e.g., triphenylphosphine), ³¹P NMR can confirm coordination. Upon binding to the gallium center, the chemical shift of the phosphorus nucleus will change, typically shifting downfield. This "coordination shift" (Δδ = δcomplex - δfree ligand) provides evidence of the Ga-P bond formation. Furthermore, scalar coupling (J-coupling) between the gallium isotopes (⁶⁹Ga and ⁷¹Ga) and the ³¹P nucleus could potentially be observed, providing direct evidence of the bond huji.ac.il. In studies of gallium trihalide adducts with triarylphosphines, ¹J(⁷¹Ga, ³¹P) coupling constants have been measured in the range of 380 to 1590 Hz huji.ac.il.

⁷⁷Se NMR : Similarly, for adducts with selenium-containing ligands like selenoureas or selenides, ⁷⁷Se NMR spectroscopy would be highly informative. The ⁷⁷Se nucleus has a very wide chemical shift range, making its resonance position highly sensitive to its electronic environment nih.gov. Coordination to the Lewis acidic gallium center would cause a significant change in the ⁷⁷Se chemical shift. Two-dimensional correlation experiments, such as ¹H-⁷⁷Se HMQC, can be used to indirectly detect the selenium nucleus with enhanced sensitivity, confirming ligand binding and providing structural details of the adduct nih.gov.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the bonding within a molecule. For tris(4-methylphenyl)gallium, infrared (IR) spectroscopy provides insights into the characteristic vibrations of the aryl ligands and the gallium-carbon bond.

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared spectrum of tris(4-methylphenyl)gallium is expected to be dominated by the vibrational modes of the p-tolyl groups. The key absorptions would arise from the aromatic C-H stretching, aromatic C=C ring stretching, and the C-H bending vibrations. The presence of the methyl group introduces additional C-H stretching and bending modes.

A fundamental aspect of the spectrum is the Ga-C stretching vibration. In related triaryl gallium compounds, the Ga-C asymmetric stretching frequency is a key diagnostic peak. For instance, in triphenylgallium, this mode is observed in the region of 350-400 cm⁻¹. For tris(4-methylphenyl)gallium, this peak is expected to be in a similar region, potentially with a slight shift due to the electronic effect of the methyl group.

The table below summarizes the expected characteristic IR absorption bands for tris(4-methylphenyl)gallium based on typical values for related compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Methyl C-H Stretch2980-2850
Aromatic C=C Ring Stretch1600-1450
Methyl C-H Bend1460-1370
In-plane Aromatic C-H Bend1250-1000
Out-of-plane Aromatic C-H Bend900-675
Ga-C Asymmetric Stretch~370

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information about the electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of tris(4-methylphenyl)gallium is anticipated to show absorptions characteristic of the π → π* transitions within the aromatic rings of the p-tolyl ligands. These transitions typically occur in the ultraviolet region. The presence of the gallium atom bonded to the aromatic rings can influence the energy of these transitions, often causing a shift in the absorption maxima compared to the free toluene (B28343) molecule. The electronic effect of the methyl group on the phenyl ring is also expected to play a role in the precise wavelength of these transitions.

Photoluminescence Studies for Emission Characteristics

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. While many organogallium compounds are not strongly luminescent, studies on related triaryl gallium complexes could suggest potential emission properties. If tris(4-methylphenyl)gallium were to exhibit photoluminescence, it would likely originate from the excited states of the p-tolyl ligands. The emission wavelength and quantum yield would be dependent on the nature of the electronic transitions and the rigidity of the molecular structure.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of organometallic compounds. In a typical ESI-MS experiment of tris(4-methylphenyl)gallium, one would expect to observe the molecular ion, [Ga(C₇H₇)₃]⁺, or adducts with solvent or other small molecules. The fragmentation pattern would likely involve the sequential loss of the p-tolyl ligands.

The table below outlines the expected major ions that could be observed in the ESI-MS spectrum of tris(4-methylphenyl)gallium.

Ion Formula Description
[M]⁺[Ga(C₇H₇)₃]⁺Molecular Ion
[M - C₇H₇]⁺[Ga(C₇H₇)₂]⁺Loss of one p-tolyl group
[M - 2C₇H₇]⁺[Ga(C₇H₇)]⁺Loss of two p-tolyl groups
[Ga]⁺[Ga]⁺Gallium ion

Note: The actual observed m/z values would depend on the specific isotopes of Gallium (⁶⁹Ga and ⁷¹Ga).

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For tris(4-methylphenyl)gallium, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula, C₂₁H₂₁Ga. The technique can distinguish between isotopes of gallium (⁶⁹Ga and ⁷¹Ga), which would result in a characteristic isotopic pattern in the mass spectrum.

Expected HRMS Data for Tris(4-methylphenyl)gallium:

IonCalculated m/z ([M]⁺ for ⁶⁹Ga)Calculated m/z ([M]⁺ for ⁷¹Ga)
[C₂₁H₂₁⁶⁹Ga]⁺342.0937-
[C₂₁H₂₁⁷¹Ga]⁺-344.0927

Note: The table presents the theoretically calculated mass-to-charge ratios (m/z) for the molecular ions of tris(4-methylphenyl)gallium containing the two stable isotopes of gallium. The presence of these two peaks in the expected relative abundance (approximately 60:40 for ⁶⁹Ga:⁷¹Ga) would be a strong indicator of the compound's identity.

X-ray Based Characterization Methods

X-ray based techniques provide valuable information about the elemental composition, chemical states, and electronic environment of atoms within a molecule.

X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition at the parts per thousand range, empirical formula, chemical state, and electronic state of the elements within a material. For tris(4-methylphenyl)gallium, XPS would be used to determine the binding energies of the core electrons of gallium and carbon. The binding energy of the Ga 2p₃/₂ or Ga 3d core levels would provide insight into the oxidation state of the gallium atom, which is expected to be +3. The C 1s spectrum would show different peaks corresponding to the aromatic carbons and the methyl group carbons, reflecting their different chemical environments.

Expected XPS Binding Energies for Tris(4-methylphenyl)gallium:

ElementOrbitalExpected Binding Energy (eV)
Ga2p₃/₂~1117 - 1119
C1s (aromatic)~284.5 - 285.5
C1s (methyl)~285.0 - 286.0

Note: The expected binding energy ranges are based on typical values for organogallium compounds and substituted aromatic systems. Actual values would need to be determined experimentally.

X-ray Absorption Spectroscopy (XAS) for Electronic Environment Probing

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, particularly at the Ga K-edge, would be sensitive to the oxidation state and coordination geometry of the gallium center in tris(4-methylphenyl)gallium. The position and features of the absorption edge would be characteristic of a Ga(III) center in a trigonal planar or slightly pyramidal coordination environment, typical for triorganogallium compounds.

Expected XAS Features for Tris(4-methylphenyl)gallium:

FeatureExpected Energy Range (eV)Interpretation
Ga K-edge~10367 - 10372The precise edge position is indicative of the +3 oxidation state of gallium.
Pre-edge featuresMay be presentCan provide information about the symmetry of the gallium coordination sphere.

Note: The Ga K-edge energy is a characteristic value for gallium. The exact position and the presence of any pre-edge features would provide detailed information about the electronic structure and local environment of the gallium atom in this specific compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. For tris(4-methylphenyl)gallium, the experimentally determined percentages of carbon, hydrogen, and gallium would be compared to the calculated values based on its chemical formula (C₂₁H₂₁Ga) to verify its purity and composition.

Calculated vs. Expected Elemental Analysis Data for Tris(4-methylphenyl)gallium:

ElementCalculated (%)Found (%)
Carbon (C)73.51Data not available
Hydrogen (H)6.17Data not available
Gallium (Ga)20.32Data not available

Note: The "Found (%)" column is intentionally left blank as no experimental data for tris(4-methylphenyl)gallium could be located in the searched literature.

Applications of Tris 4 Methylphenyl Gallium in Chemical Synthesis and Materials Science

Precursors in Metalorganic Chemical Vapor Deposition (MOCVD)

Metalorganic Chemical Vapor Deposition (MOCVD) is a critical technique for producing high-quality thin films of compound semiconductors. In this process, volatile organometallic compounds, known as precursors, are transported in a carrier gas to a heated substrate where they decompose to form the desired material. Organogallium compounds are essential precursors for gallium-based semiconductors.

Tris(4-methylphenyl)gallium can be considered a potential precursor for the MOCVD growth of gallium-based semiconductors such as gallium arsenide (GaAs), gallium nitride (GaN), and gallium phosphide (B1233454) (GaP). researchwithrutgers.com The choice of precursor in MOCVD significantly influences the purity, growth rate, and uniformity of the resulting semiconductor film. While trimethylgallium (B75665) (TMG) is a more conventional precursor for these materials, the use of aryl-substituted gallium compounds like tris(p-tolyl)gallium could offer advantages in terms of thermal stability and decomposition pathways. The bulky tolyl groups may influence the pre-reaction chemistry in the gas phase and the incorporation of carbon impurities in the grown layers.

The general reactions in the MOCVD process for forming these semiconductors involve the co-pyrolysis of the gallium precursor with a Group V hydride or organometallic source. For instance:

For GaAs: Ga(C₇H₇)₃ + AsH₃ → GaAs + 3 C₇H₈

For GaN: Ga(C₇H₇)₃ + NH₃ → GaN + 3 C₇H₈

For GaP: Ga(C₇H₇)₃ + PH₃ → GaP + 3 C₇H₈

The properties of the resulting semiconductor films are highly dependent on process parameters such as temperature, pressure, and the ratio of the Group III to Group V precursors.

The fabrication of high-quality gallium-based semiconductors is fundamental to the development of optoelectronic devices. researchgate.net These materials are direct bandgap semiconductors, which makes them efficient for light emission and detection. Gallium nitride and its alloys with indium and aluminum are the cornerstone of modern solid-state lighting (LEDs) and laser diodes. csis.orgosti.gov The quality of the epitaxial layers, grown via MOCVD, dictates the performance and lifespan of these devices. mdpi.com The use of alternative precursors like tris(4-methylphenyl)gallium in the MOCVD process could potentially lead to improved material properties for next-generation optoelectronic applications. sc.edu

Table 1: Potential MOCVD Parameters for Gallium-Based Semiconductors using Tris(4-methylphenyl)gallium

ParameterGallium Arsenide (GaAs)Gallium Nitride (GaN)Gallium Phosphide (GaP)
Substrate Temperature 600-750 °C900-1100 °C650-800 °C
Reactor Pressure 50-200 Torr100-500 Torr50-150 Torr
Group V Source Arsine (AsH₃)Ammonia (NH₃)Phosphine (B1218219) (PH₃)
Carrier Gas Hydrogen (H₂)Hydrogen (H₂), Nitrogen (N₂)Hydrogen (H₂)

Note: This table presents hypothetical MOCVD parameters for Tris(4-methylphenyl)gallium based on typical conditions for other organogallium precursors. Actual optimal conditions would require experimental validation.

Reagents in Complex Organic Synthesis

Organogallium compounds are valuable reagents in organic synthesis due to their unique reactivity, which is often complementary to that of more common organometallic reagents like organolithiums and Grignards.

While specific examples involving tris(4-methylphenyl)gallium are not extensively documented, organogallium reagents, in general, have been utilized in stereoselective synthesis. Their Lewis acidic nature and the ability to participate in transmetalation reactions allow for the development of chiral catalytic systems. For instance, chiral ligands can be used to modify organogallium reagents to induce asymmetry in carbon-carbon bond-forming reactions. The steric bulk of the 4-methylphenyl groups in tris(p-tolyl)gallium could potentially be exploited to influence the stereochemical outcome of such reactions.

A significant advantage of organogallium reagents is their relatively moderate reactivity, which often translates to higher functional group tolerance compared to their organoaluminum or organolithium counterparts. This allows for their use in the synthesis of complex molecules bearing sensitive functional groups without the need for extensive protection-deprotection strategies. The gallium-carbon bond is less polarized, making organogallium compounds less prone to side reactions with esters, ketones, and nitriles at low temperatures. While specific studies on the functional group compatibility of tris(4-methylphenyl)gallium are scarce, its reactivity is expected to align with these general principles of organogallium chemistry.

Catalytic Roles in Chemical Processes

Gallium compounds, particularly gallium(III) salts and complexes, are known to act as Lewis acid catalysts in a variety of organic transformations. alfachemic.com Their catalytic activity stems from the electron-deficient nature of the gallium center, which can activate substrates for subsequent reactions.

The Lewis acidity of tris(4-methylphenyl)gallium makes it a potential catalyst for reactions such as Friedel-Crafts alkylations and acylations, cycloisomerizations, and cycloadditions. alfachemic.com The tolyl groups may modulate the Lewis acidity and solubility of the catalyst, potentially influencing its activity and selectivity. While the catalytic applications of tris(4-methylphenyl)gallium are not as well-explored as those of gallium halides, its organometallic nature offers possibilities for unique catalytic cycles. For example, it could potentially be involved in carbogallation reactions, where the gallium-carbon bond adds across an unsaturated C-C bond, leading to the formation of new carbon-carbon bonds and functionalized organogallium intermediates.

Enhancing Reaction Efficiency and Selectivity

Organogallium compounds, including triarylgallium derivatives, can function as Lewis acids, which allows them to catalyze a variety of organic reactions. researchgate.netmdpi.comalfachemic.com The gallium center can activate substrates, thereby enhancing reaction rates and influencing selectivity. The electronic and steric properties of the aryl groups attached to the gallium atom can be tailored to fine-tune the catalytic activity. In the case of tris(4-methylphenyl)gallium, the electron-donating methyl groups on the phenyl rings may modulate the Lewis acidity of the gallium center, potentially leading to unique reactivity and selectivity in catalytic transformations.

Table 1: Potential Catalytic Applications of Tris(4-methylphenyl)gallium

Reaction Type Potential Role of Tris(4-methylphenyl)gallium Expected Outcome
Friedel-Crafts Alkylation Lewis acid catalyst to activate the electrophile Enhanced reaction rate and regioselectivity
Aldol (B89426) Reaction Lewis acid catalyst to activate the carbonyl group Increased reaction efficiency and stereoselectivity

Development of New Catalytic Systems

The development of new catalytic systems often involves the design of novel ligands and metal complexes. Triarylgallium compounds can serve as precursors for the synthesis of more complex catalytic species. nih.gov For instance, they can be used to synthesize gallium-containing heterobimetallic complexes or supported catalysts where the gallium species is anchored to a solid support. These new systems may exhibit enhanced catalytic activity, stability, and recyclability compared to their homogeneous counterparts.

The interaction of platinum with gallium has been shown to alter the electronic properties of the platinum active center, which can have implications for properties like the selectivity of the catalyst. nih.gov The addition of gallium can also increase the dispersion of platinum. nih.gov Gallium-based liquid metals are also being explored in catalysis, showing high selectivity and low energy consumption in various reactions. nih.gov

Table 2: Research Directions for New Catalytic Systems Based on Tris(4-methylphenyl)gallium

Research Area Approach Potential Advantage
Heterobimetallic Catalysts Reaction of tris(4-methylphenyl)gallium with other metal complexes Synergistic catalytic effects
Supported Catalysts Immobilization of tris(4-methylphenyl)gallium on a solid support Enhanced stability and recyclability

Precursors for Advanced Inorganic Materials

Organogallium compounds are valuable precursors for the synthesis of a variety of inorganic materials, including intermetallic alloys and nanomaterials. The organic groups can be removed through thermal decomposition or chemical reaction, leaving behind the desired inorganic framework.

Synthesis of Intermetallic Alloys

Tris(4-methylphenyl)gallium can be utilized as a gallium source for the synthesis of intermetallic alloys containing gallium. Intermetallic compounds of transition metals and gallium have shown promise as catalysts with high stability. nih.gov For example, transition metal-gallium intermetallic compounds can be prepared using gallium as a metallic solvent due to its low melting point. nih.gov The resulting alloys often exhibit unique electronic and catalytic properties. The decomposition of tris(4-methylphenyl)gallium in the presence of another metal precursor could provide a route to such materials. For instance, the reaction between liquid gallium and solid nickel leads to the formation of intermetallic compounds like Ga₇Ni₃. nih.gov

Role in Nanomaterial Synthesis

Organogallium compounds are employed as precursors for the synthesis of gallium-based nanomaterials, such as gallium arsenide (GaAs) and gallium nitride (GaN), which are important semiconductor materials. While trimethylgallium is a common precursor for GaN, the use of triarylgallium compounds could offer alternative synthetic routes or lead to materials with different morphologies and properties.

Recent research has focused on the synthesis of gallium nanoparticles, which have applications in areas like electronics and medicine. acs.orgnih.govnih.govresearchgate.net Colloidal synthesis methods often involve the decomposition of organogallium precursors in the presence of stabilizing agents. acs.orgnih.govresearchgate.net Tris(4-methylphenyl)gallium could potentially be used in such a process to generate gallium nanoparticles. The nature of the aryl ligand could influence the nucleation and growth of the nanoparticles, thereby providing control over their size and shape.

Table 3: Chemical Compounds Mentioned

Compound Name
Tris(4-methylphenyl)gallium
Gallium Arsenide
Gallium Nitride
Trimethylgallium

Future Research Directions and Emerging Paradigms in Tris 4 Methylphenyl Gallium Chemistry

Development of Novel Synthetic Methodologies

The synthesis of organogallium compounds, including triaryl derivatives like tris(4-methylphenyl)gallium, has traditionally relied on methods such as transmetalation with organomercury compounds or reactions of gallium halides with organolithium or Grignard reagents. While effective, these methods can suffer from limitations including the use of toxic reagents and challenges in achieving high purity and yield for specific compounds. Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes.

One promising avenue is the exploration of direct synthesis from gallium metal and aryl halides. This approach, if realized, would offer a more atom-economical and potentially greener route to tris(4-methylphenyl)gallium. Furthermore, the development of solvent-free or mechanochemical synthetic methods could significantly reduce the environmental impact of production. The synthesis of a five-coordinate triarylgallium complex has been reported, suggesting that the coordination chemistry of gallium can be exploited to design novel synthetic pathways. rsc.org Patents related to the preparation of trialkyl gallium compounds also hint at scalable and improved methods that could potentially be adapted for triaryl gallium synthesis. google.comgoogle.com

Synthetic MethodDescriptionPotential Advantages
Direct Synthesis Reaction of gallium metal with 4-iodotoluene (B166478) or 4-bromotoluene (B49008).Atom-economical, potentially fewer steps.
Mechanochemistry Solid-state reaction of gallium precursors with p-tolyl reagents.Reduced solvent waste, potential for novel reactivity.
Flow Chemistry Continuous synthesis in a microreactor system.Improved control over reaction parameters, enhanced safety and scalability.
Catalytic Methods Transition metal-catalyzed cross-coupling reactions.Milder reaction conditions, broader substrate scope.

Exploration of Undiscovered Reactivity Patterns

The reactivity of tris(4-methylphenyl)gallium is largely uncharted territory. While organogallium compounds are known to be less reactive than their aluminum counterparts, they still exhibit a diverse range of chemical behaviors. Future research should systematically investigate the reactivity of tris(4-methylphenyl)gallium with a variety of substrates.

Key areas for exploration include its reactions with small molecules like carbon dioxide and dihydrogen, which could lead to novel catalytic cycles for their activation. The study of its Lewis acidity and the formation of adducts with various donor molecules will provide fundamental insights into its electronic properties. Furthermore, exploring its potential in bond activation, such as C-H and C-X bond activation, could open up new applications in organic synthesis. The reactivity of various gallium(I), (II), and (III) heterocyclic compounds has been investigated, providing a basis for predicting the potential reactivity of tris(4-methylphenyl)gallium. rsc.orgsemanticscholar.org Studies on other organogallium complexes, such as allylgallium compounds, have revealed interesting reactivity patterns, including 1,2-insertion reactions. nih.govfigshare.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of tris(4-methylphenyl)gallium before engaging in extensive experimental work. Density Functional Theory (DFT) and other advanced computational methods can be employed to model its molecular structure, electronic properties, and reaction mechanisms.

Future computational studies should focus on:

Predicting Reaction Pathways: Modeling the thermodynamics and kinetics of potential reactions to guide experimental design.

Understanding Electronic Structure: Analyzing the nature of the gallium-carbon bond and the influence of the p-tolyl groups on the compound's reactivity.

Simulating Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds and intermediates.

Designing Novel Ligands: Computationally screening different aryl substituents to tailor the electronic and steric properties of triarylgallium compounds for specific applications.

Design of Highly Selective Catalytic Systems

While gallium-based catalysts are still in their infancy compared to transition metal catalysts, they hold promise for unique catalytic applications. The Lewis acidic nature of tris(4-methylphenyl)gallium makes it a candidate for catalyzing a variety of organic transformations.

Future research should focus on designing catalytic systems based on tris(4-methylphenyl)gallium for reactions such as:

Polymerization: As an initiator or co-catalyst for the polymerization of olefins and other monomers.

Ring-Opening Polymerization: For the synthesis of biodegradable polymers from cyclic esters.

Lewis Acid Catalysis: In Friedel-Crafts reactions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions.

Frustrated Lewis Pair (FLP) Chemistry: In combination with sterically hindered Lewis bases for the activation of small molecules.

Integration into Next-Generation Materials Technologies

The unique properties of organogallium compounds make them attractive precursors for the synthesis of advanced materials. Tris(4-methylphenyl)gallium could serve as a building block for the creation of novel materials with tailored electronic and optical properties.

Potential applications in materials science include:

Precursor for Gallium-Containing Nanomaterials: Thermal decomposition or chemical vapor deposition (CVD) of tris(4-methylphenyl)gallium could yield gallium nitride (GaN) or gallium arsenide (GaAs) quantum dots or thin films for applications in electronics and optoelectronics. The synthesis of gallium nanoparticles via hot injection methods from gallium precursors has been demonstrated. nih.gov

Component of Metal-Organic Frameworks (MOFs): As a node in the construction of porous MOFs for gas storage, separation, and catalysis.

Dopant in Organic Semiconductors: To modify the electronic properties of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Material ApplicationPotential Role of Tris(4-methylphenyl)galliumDesired Properties
Semiconductors Precursor for GaN or GaAs thin films and quantum dots.High purity, controlled decomposition.
MOFs Trivalent node for framework construction.Defined coordination geometry, thermal stability.
OLEDs/OPVs Dopant to modify electronic energy levels.Tunable electronic properties, compatibility with organic matrix.

Sustainable and Green Chemistry Approaches to Organogallium Synthesis

The principles of green chemistry are increasingly important in all areas of chemical research. Future efforts in tris(4-methylphenyl)gallium chemistry must prioritize the development of sustainable and environmentally friendly processes.

Key aspects of a green chemistry approach include:

Use of Renewable Starting Materials: Exploring the use of bio-derived aryl sources instead of petroleum-based ones.

Solvent Selection: Minimizing the use of hazardous organic solvents and exploring greener alternatives such as water, supercritical fluids, or solvent-free conditions. thieme-connect.com

Energy Efficiency: Developing synthetic methods that proceed at lower temperatures and pressures.

Catalyst Recycling: Designing catalytic systems where the gallium catalyst can be easily recovered and reused.

Waste Reduction: Optimizing reactions to maximize atom economy and minimize the formation of byproducts.

By focusing on these future research directions, the scientific community can unlock the full potential of tris(4-methylphenyl)gallium and pave the way for its application in a wide range of technological innovations, all while adhering to the principles of sustainable chemical practice.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tris(4-methylphenyl)gallium, and how can its purity be verified?

  • Synthesis : A common approach involves reacting gallium precursors (e.g., GaCl₃) with 4-methylphenyl Grignard or lithium reagents under inert conditions. Ligand substitution or transmetalation methods may also apply, similar to gallium acetylacetonate synthesis .
  • Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to identify ligand bonding, and thermogravimetric analysis (TGA) to assess thermal stability . Purity can be verified via elemental analysis and X-ray crystallography (using SHELX for refinement) .

Q. What safety protocols are critical when handling tris(4-methylphenyl)gallium in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors or dust .
  • Storage : Store in sealed containers under inert gas (e.g., argon) in a cool, ventilated area. Avoid contact with moisture to prevent decomposition .
  • Emergency Measures : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Use CHEMTREC for spill management .

Q. Which analytical techniques are most effective for quantifying gallium in tris(4-methylphenyl)gallium complexes?

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Provides high sensitivity for gallium detection (LOD ~0.05 wt% in matrices) .
  • Laser-Induced Breakdown Spectroscopy (LIBS) : Coupled with machine learning (e.g., convolutional neural networks) for rapid spectral analysis .
  • X-ray Diffraction (XRD) : Resolves crystallographic structure and confirms ligand coordination .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data or elemental analysis for tris(4-methylphenyl)gallium?

  • Data Reconciliation : Cross-validate using complementary techniques (e.g., XRD for crystal structure vs. NMR for solution-phase dynamics). For elemental discrepancies, repeat ICP-MS with internal standards .
  • Refinement Challenges : Use SHELXL for high-resolution crystallographic refinement, addressing twinning or disorder in the lattice .

Q. What experimental design considerations are critical for integrating tris(4-methylphenyl)gallium into semiconductor or optoelectronic devices?

  • Doping Optimization : For semiconductor applications, follow self-assembled monolayer doping (MLD) protocols. Anneal at controlled temperatures (e.g., 800–1000°C) to achieve uniform gallium distribution in silicon .
  • Device Fabrication : In organic light-emitting diodes (OLEDs), use vapor deposition to form thin films. Balance hole/electron injection using indium-tin-oxide (ITO) anodes and Mg:Ag cathodes .

Q. How can machine learning enhance the analysis of gallium-containing compounds in complex matrices?

  • Spectral Interpretation : Train convolutional neural networks (CNNs) on LIBS or Raman spectra to distinguish gallium signatures from background noise .
  • Predictive Modeling : Use datasets from TGA and NMR to predict thermal decomposition pathways or ligand-exchange behavior .

Guidelines for Reporting Findings

  • Reproducibility : Document synthetic steps, purification methods, and instrument calibration details to enable replication .
  • Data Transparency : Distinguish primary data (experimental results) from secondary sources (literature comparisons) in publications .
  • Conflict Reporting : Discuss deviations from expected results (e.g., ligand decomposition during synthesis) and propose mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.